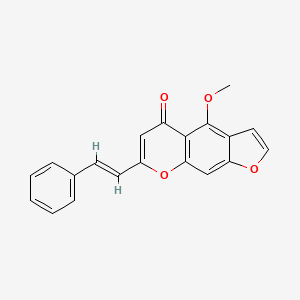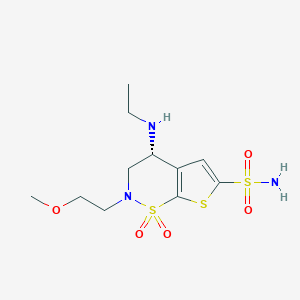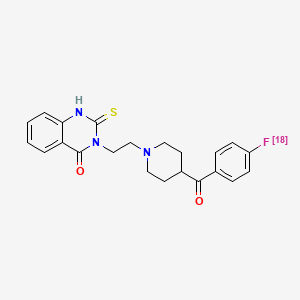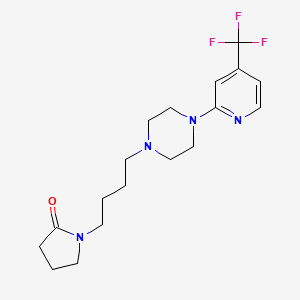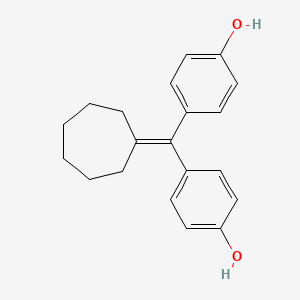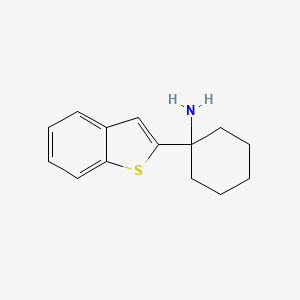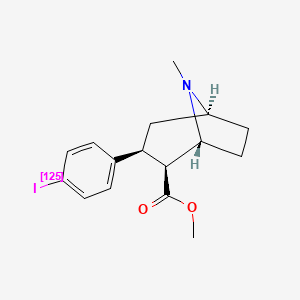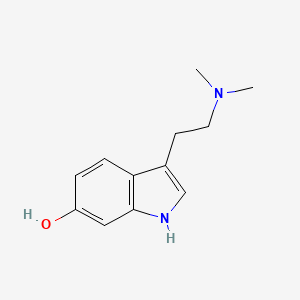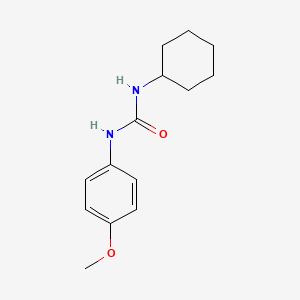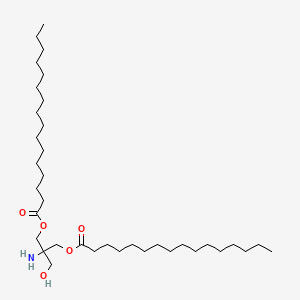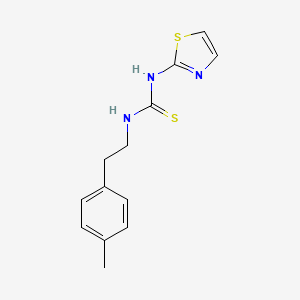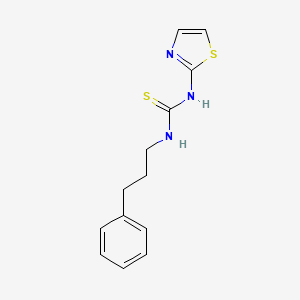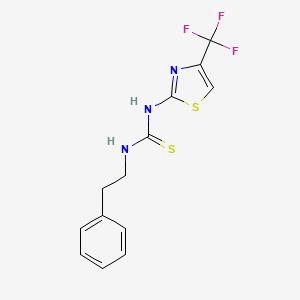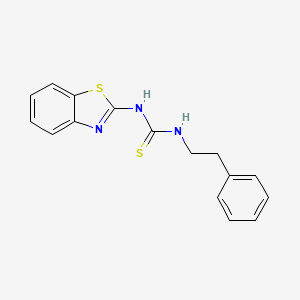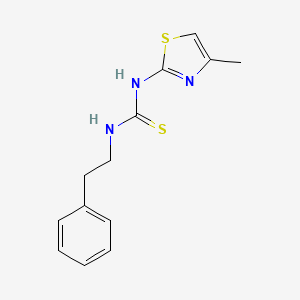
Thiourea, N-(4-methyl-2-thiazolyl)-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-313 est un composé à base de platine connu pour ses propriétés physicochimiques uniques et ses applications dans divers domaines, notamment la catalyse et la médecine. Les composés à base de platine sont largement reconnus pour leurs performances catalytiques et leur potentiel thérapeutique, faisant de PT-313 un sujet d'intérêt majeur dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : PT-313 peut être synthétisé en utilisant une méthode modifiée de dépôt chimique en phase vapeur à partir de composés organométalliques (MOCVD). Cela implique le dépôt de nanoparticules de platine sur divers supports, tels que le carbone, le carbure de silicium et le nitrure de titane. Le processus implique généralement des températures modérées d'environ 350 °C dans un four tubulaire avec un apport de gaz inerte à une pression de 2 bars .
Méthodes de production industrielle : Dans les milieux industriels, PT-313 est produit en utilisant des techniques de dépôt similaires, assurant un rendement élevé et une dispersion uniforme des nanoparticules de platine. Le temps de préparation est considérablement réduit par rapport aux méthodes conventionnelles, ce qui en fait une approche rentable pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : PT-313 subit plusieurs types de réactions chimiques, notamment :
Oxydation : PT-313 peut agir comme catalyseur dans les réactions d'oxydation, telles que l'oxydation du monoxyde de carbone.
Réduction : Il est également impliqué dans les réactions de réduction, en particulier dans les applications électrocatalytiques.
Substitution : PT-313 peut participer aux réactions de substitution, où les ligands du composé sont remplacés par d'autres molécules.
Réactifs et conditions courantes :
Oxydation : Les réactifs courants comprennent l'oxygène ou le peroxyde d'hydrogène, les réactions se produisant généralement à des températures élevées.
Réduction : L'hydrogène gazeux est souvent utilisé comme agent réducteur, les réactions étant conduites sous des conditions de pression et de température contrôlées.
Substitution : Divers ligands organiques peuvent être utilisés, les réactions étant facilitées par des solvants comme le dichlorométhane ou l'éthanol.
Principaux produits formés :
Oxydation : Le dioxyde de carbone et l'eau sont des produits courants dans les réactions d'oxydation impliquant PT-313.
Réduction : Formes réduites des molécules cibles, telles que les alcanes à partir des alcènes.
Substitution : De nouveaux complexes platine-ligand sont formés, qui peuvent être utilisés dans diverses applications.
4. Applications de la recherche scientifique
PT-313 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques, y compris les processus d'hydrogénation et de déshydrogénation.
Biologie : PT-313 est étudié pour son potentiel en imagerie biologique et comme agent thérapeutique dans le traitement du cancer.
Médecine : Les composés à base de platine comme PT-313 sont explorés pour leurs propriétés anticancéreuses, en particulier pour cibler et détruire les cellules cancéreuses.
5. Mécanisme d'action
Le mécanisme d'action de PT-313 implique sa capacité à interagir avec des cibles moléculaires et des voies métaboliques :
Applications De Recherche Scientifique
PT-313 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-313 is studied for its potential in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds like PT-313 are explored for their anticancer properties, particularly in targeting and destroying cancer cells.
Mécanisme D'action
PT-313 is compared with other platinum-based compounds, such as cisplatin and oxaliplatin:
Cisplatin: Known for its use in chemotherapy, cisplatin has a similar mechanism of action but differs in its side effect profile and resistance mechanisms.
Oxaliplatin: Another platinum-based drug used in cancer treatment, oxaliplatin has distinct pharmacokinetic properties and is effective against different types of cancer.
Uniqueness of PT-313:
- PT-313 offers a balance between catalytic activity and stability, making it suitable for both industrial and therapeutic applications.
- Its unique preparation method ensures high yield and uniform dispersion, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
PT-313 est comparé à d'autres composés à base de platine, tels que le cisplatine et l'oxaliplatine :
Cisplatine : Connu pour son utilisation en chimiothérapie, le cisplatine a un mécanisme d'action similaire mais diffère dans son profil d'effets secondaires et ses mécanismes de résistance.
Oxaliplatine : Un autre médicament à base de platine utilisé dans le traitement du cancer, l'oxaliplatine a des propriétés pharmacocinétiques distinctes et est efficace contre différents types de cancer.
Unicité de PT-313 :
- PT-313 offre un équilibre entre activité catalytique et stabilité, le rendant adapté aux applications industrielles et thérapeutiques.
- Sa méthode de préparation unique garantit un rendement élevé et une dispersion uniforme, améliorant son efficacité dans diverses applications .
Composés similaires :
- Cisplatine
- Oxaliplatine
- Carboplatine
Propriétés
Numéro CAS |
149485-00-7 |
|---|---|
Formule moléculaire |
C13H15N3S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-10-9-18-13(15-10)16-12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17) |
Clé InChI |
ZIPXZWMTOPUETF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Key on ui other cas no. |
149485-00-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


